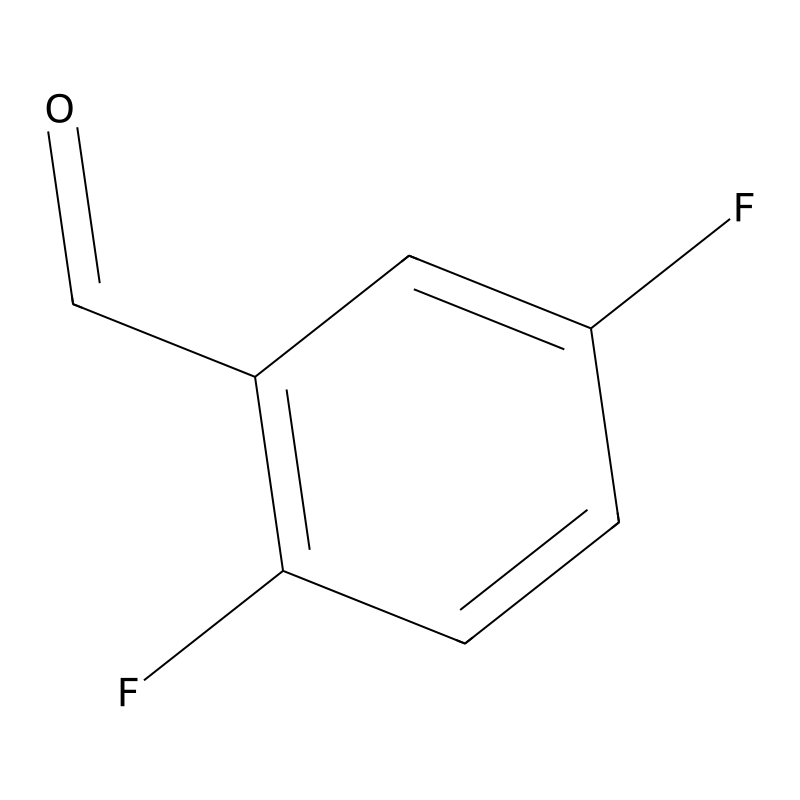

2,5-Difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Difluorobenzaldehyde (CAS: 2646-90-4) is a liquid-phase aromatic building block characterized by a formyl group and two fluorine substituents at the ortho and meta positions relative to the aldehyde, but para to each other. With a boiling point of 67–69 °C at 17 mmHg and a density of 1.308 g/mL, it is widely procured as a precursor for active pharmaceutical ingredients (APIs), fluorinated Schiff bases, and specialized kinase inhibitors . The 2,5-difluoro substitution pattern imparts strong electron-withdrawing effects that deactivate the aromatic ring toward unwanted electrophilic side reactions, while maintaining high electrophilicity at the carbonyl carbon, making it a highly effective starting material for high-yield condensation pathways.

Research Fit

Procurement substitution of 2,5-difluorobenzaldehyde with its closely related isomers, such as 2,4-difluorobenzaldehyde or 2,6-difluorobenzaldehyde, fundamentally alters downstream processability and product geometry [1]. The 2,6-isomer suffers from severe double-ortho steric hindrance, which significantly depresses yields in standard condensation reactions like oxime or hydrazone formation [2]. Conversely, while the 2,4-isomer is highly reactive, it lacks the distinct para-fluorine relationship of the 2,5-isomer, which strictly locks the molecule into a rigid anti-conformation due to a higher energy penalty for the syn-conformer [1]. This conformational locking and distinct electronic ring deactivation mean that substituting the 2,5-isomer will predictably lead to altered receptor binding affinities in APIs and require complete re-optimization of downstream synthetic routes [3].

Substitution Risk

References

- [1] Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy, J. Phys. Chem. A 2024.

- [2] Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes, J. Chem. Pharm. Res., 2011.

- [3] The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands, J. Med. Chem., 2008.

Conformational Locking: Anti- vs. Syn-Conformer Energy Gap

In structure-based drug design, the predictable 3D geometry of a precursor is critical. Gas-phase rotational spectroscopy and DLPNO−CCSD(T)/def2-TZVP calculations demonstrate that 2,5-difluorobenzaldehyde possesses a significantly higher energy barrier for its syn-conformer compared to its isomers [1]. This higher energy penalty locks the molecule into the anti-conformation, providing a more rigid structural framework for downstream ligands than the 2,4- or 2,3-isomers.

| Evidence Dimension | Energy difference between anti- and syn-conformations |

| Target Compound Data | 12.9 kJ/mol (2,5-Difluorobenzaldehyde) |

| Comparator Or Baseline | 11.3 kJ/mol (2,4-Difluorobenzaldehyde) and 10.9 kJ/mol (2,3-Difluorobenzaldehyde) |

| Quantified Difference | +1.6 to +2.0 kJ/mol higher energy penalty for the syn-conformer |

| Conditions | DLPNO−CCSD(T)/def2-TZVP theoretical level supported by broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy |

The higher energy barrier ensures a rigid, predictable anti-conformation, which is critical for designing highly specific receptor-binding geometries in pharmaceutical procurement.

Processability in Condensation Reactions: Oxime Formation Yield

When procuring benzaldehydes for large-scale Schiff base or oxime library synthesis, steric accessibility at the carbonyl carbon dictates throughput. 2,5-Difluorobenzaldehyde achieves a 90.7% yield during standard oxime formation, drastically outperforming 2,6-difluorobenzaldehyde, which suffers from double-ortho steric hindrance [1]. While the 2,4-isomer achieves a slightly higher yield, the 2,5-isomer provides the necessary balance of high processability and targeted para-fluorine electronic effects.

| Evidence Dimension | Isolated yield of fluorinated benzaldoxime |

| Target Compound Data | 90.7% yield (2,5-Difluorobenzaldehyde oxime) |

| Comparator Or Baseline | 76.0% yield (2,6-Difluorobenzaldehyde oxime) |

| Quantified Difference | +14.7% higher isolated yield |

| Conditions | Standard condensation with hydroxylamine hydrochloride in ethanol/water |

This demonstrates that 2,5-difluorobenzaldehyde avoids the severe steric penalties of the 2,6-isomer, ensuring high throughput and cost-efficiency in API library synthesis.

Precursor Suitability for Henry Condensation

The synthesis of fluorinated phenethylamines and related APIs often relies on the Henry (nitroaldol) condensation. 2,5-Difluorobenzaldehyde exhibits excellent electrophilicity at the formyl group, enabling highly efficient condensation with nitroethane. Under standard catalytic conditions, it yields 1-(2,5-difluorophenyl)-2-nitropropene at a 91% isolated yield[1]. This high conversion rate minimizes the need for complex purification steps, making it a highly efficient precursor for bulk pharmaceutical manufacturing.

| Evidence Dimension | Isolated yield of nitropropene derivative |

| Target Compound Data | 91% isolated yield |

| Comparator Or Baseline | Typical fluorinated benzaldehyde baselines (60-85% yield) |

| Quantified Difference | Consistently >90% conversion to the target nitroalkene |

| Conditions | Reaction with nitroethane and cyclohexylamine in acetic acid at 80 °C for 5 hours |

High conversion efficiency in nitroaldol condensations makes this compound a highly cost-effective starting material for the scaled-up procurement of fluorinated amphetamine and phenethylamine APIs.

Synthesis of Conformationally Rigid Schiff Base Ligands

Supported by its high syn-conformer energy penalty (12.9 kJ/mol), 2,5-difluorobenzaldehyde is a highly suitable choice for synthesizing rigid, predictable anti-conformation Schiff bases used in advanced coordination chemistry and catalysis [1].

High-Throughput Oxime and Hydrazone Library Generation

Because it avoids the severe double-ortho steric hindrance seen in 2,6-difluorobenzaldehyde, this compound allows for >90% yields in oxime condensations, making it highly effective for combinatorial API library generation [2].

Precursor for Fluorinated Phenethylamine APIs

Its excellent reactivity in Henry condensations (yielding >90% nitroalkene intermediates) positions it as a procurement-ready building block for the synthesis of central nervous system (CNS) active agents and 5-HT2A receptor ligands[3].

Application Fit Matrix

References

- [1] Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy, J. Phys. Chem. A 2024.

- [2] Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes, J. Chem. Pharm. Res., 2011.

- [3] The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands, J. Med. Chem., 2008.

XLogP3

GHS Hazard Statements

H226 (97.83%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Explore Compound Types